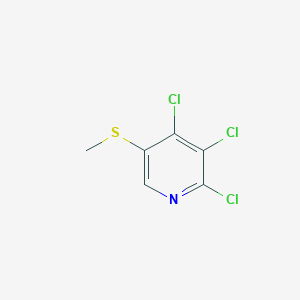

2,3,4-Trichloro-5-(methylsulfanyl)pyridine

Description

Overview of Polychlorinated Pyridines as Versatile Chemical Intermediates

Polychlorinated pyridines are a class of pyridine (B92270) derivatives where multiple hydrogen atoms on the ring have been replaced by chlorine atoms. These compounds serve as highly valuable and versatile intermediates in the synthesis of a wide range of more complex molecules, particularly in the agrochemical industry. acs.orgprepchem.com The presence of multiple chlorine atoms significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. nih.gov This reactivity allows for the selective introduction of other functional groups by displacing one or more chlorine atoms.

The specific substitution pattern of the chlorine atoms on the pyridine ring dictates the regioselectivity of subsequent reactions. For instance, the chlorination of pyridine-based compounds is a key step in the synthesis of numerous commercial herbicides and pesticides. acs.orgprepchem.com Compounds such as 2,3,5-trichloropyridine (B95902) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are important precursors for a variety of agrochemicals. google.comnih.govresearchgate.net The synthesis of these polychlorinated pyridines can be achieved through various methods, including the direct chlorination of pyridine or its derivatives, often under high temperatures and in the presence of catalysts. acs.org Another approach involves the reductive dechlorination of more highly chlorinated pyridines, such as pentachloropyridine (B147404). google.com

Significance of Organosulfur Moieties in Heterocyclic Compound Design

The incorporation of organosulfur functional groups into heterocyclic compounds is a widely employed strategy in medicinal and materials chemistry. Sulfur-containing moieties can significantly impact a molecule's biological activity, metabolic stability, and electronic properties. nih.gov The methylsulfanyl group (-SCH₃), also known as the methylthio group, is a key organosulfur moiety. The sulfur atom in this group possesses a lone pair of electrons and can participate in various chemical transformations. nih.gov

Sulfur is more nucleophilic than oxygen, and this property is often exploited in synthetic chemistry. nih.gov The introduction of a methylsulfanyl group can serve as a handle for further functionalization. For example, the sulfur atom can be oxidized to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃), which can in turn alter the electronic nature and steric profile of the molecule. orientjchem.org This modulation of properties is a critical aspect of drug design and the development of new functional materials.

Contextualizing 2,3,4-Trichloro-5-(methylsulfanyl)pyridine within Contemporary Organic Synthesis Research

2,3,4-Trichloro-5-(methylsulfanyl)pyridine is a specific example of a functionalized pyridine that combines the features of a polychlorinated scaffold with an organosulfur moiety. While not as extensively documented in the scientific literature as some other pyridine derivatives, its structure suggests significant potential as a building block in organic synthesis.

The presence of three chlorine atoms and a methylsulfanyl group on the pyridine ring provides multiple reactive sites for further chemical modification. The chlorine atoms can potentially be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. The position of the methylsulfanyl group at the 5-position is also of interest, as it can influence the regioselectivity of these substitution reactions.

Given the established importance of both polychlorinated pyridines and organosulfur compounds in the development of agrochemicals and pharmaceuticals, 2,3,4-Trichloro-5-(methylsulfanyl)pyridine represents a promising, albeit currently under-explored, intermediate for the synthesis of novel bioactive molecules. Its unique combination of functional groups offers a platform for creating diverse chemical libraries for screening and lead optimization in drug discovery and agrochemical research.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichloro-5-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NS/c1-11-3-2-10-6(9)5(8)4(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRLOIKGUIZZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4 Trichloro 5 Methylsulfanyl Pyridine

Strategies for Constructing the Polychlorinated Pyridine (B92270) Core

The creation of a trichloro- or tetrachloropyridine scaffold is the foundational phase of the synthesis. Several established methods can be employed to achieve this, starting from either simple pyridine derivatives or more complex, pre-functionalized molecules.

Direct chlorination of pyridine or its less-chlorinated analogues is a primary method for producing polychlorinated pyridines. These reactions often require harsh conditions due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic attack.

High-temperature, gas-phase chlorination is a common industrial approach. For instance, reacting 2-chloropyridine (B119429) with chlorine gas at elevated temperatures (e.g., 110 °C) in the presence of a catalyst can yield a mixture of chlorinated pyridines, including 2,3,4,5-tetrachloropyridine (B1585559). youtube.com The reaction can be lengthy, sometimes requiring up to 20 hours to achieve significant conversion. youtube.com Catalysts such as iron halides or supported catalysts like tin on activated carbon (Sn-AC) are often employed to facilitate the reaction. youtube.comsci-hub.se Liquid-phase chlorination is also utilized, sometimes under pressure, to achieve higher degrees of chlorination. sci-hub.se

Table 1: Representative Conditions for Direct Chlorination of Pyridine Derivatives

| Starting Material | Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|

| 2-Chloropyridine | Cl₂, Sn-AC catalyst, 110°C, 20h | Mixture including 2,3,4,5-Tetrachloropyridine | youtube.com |

| 2,6-Dichloropyridine | Cl₂, liquid phase, metallic halide catalyst, >180°C, 45-90h | 2,3,5,6-Tetrachloropyridine (B1294921), Pentachloropyridine (B147404) | sci-hub.se |

This table is interactive. Click on the headers to sort the data.

An alternative to direct, and often unselective, chlorination is the use of a fully chlorinated precursor like pentachloropyridine, followed by selective dechlorination. This approach can offer better control over the final substitution pattern.

For example, 2,3,5,6-tetrachloropyridine can be prepared by the reduction of pentachloropyridine. youtube.comstackexchange.com This reduction is typically achieved using a metal, such as zinc, in the presence of an ammonium (B1175870) salt or under alkaline conditions. youtube.comstackexchange.com The reaction conditions, including the solvent and temperature, can be tuned to control the extent of dechlorination. This method provides a reliable route to specific tetrachloropyridine isomers that can serve as immediate precursors for further functionalization.

Table 2: Dechlorination of Pentachloropyridine

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pentachloropyridine | Zinc, Ammonium salt, Solvent (e.g., alcohols), 78-120°C | 2,3,5,6-Tetrachloropyridine | - | youtube.com |

| Pentachloropyridine | Zinc dust, 6N Ammonium hydroxide, Toluene, 70°C, 35h | 2,3,5-Trichloropyridine (B95902) | 52% | nih.gov |

This table is interactive. Click on the headers to sort the data.

While less common for the synthesis of simple polychlorinated pyridines, ring-forming reactions, or de novo synthesis, represent a powerful strategy for creating highly substituted pyridine rings from acyclic precursors. stackexchange.comquimicaorganica.org Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes are a modern and versatile method for constructing pyridine rings with a high degree of control over the substitution pattern. Although specific examples leading directly to 2,3,4,5-tetrachloropyridine are not prevalent in the literature, this approach could theoretically be employed by using appropriately halogenated starting materials.

Another classical approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, followed by oxidation of the resulting dihydropyridine (B1217469). Modifications of this and other condensation reactions could potentially be adapted to yield chlorinated pyridine structures.

Introduction of the Methylsulfanyl Group

Once a suitable polychlorinated pyridine intermediate, such as 2,3,4,5-tetrachloropyridine, is obtained, the next phase is the introduction of the methylsulfanyl (-SCH₃) group.

The most direct method for installing the methylsulfanyl group is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a chlorine atom on the electron-deficient pyridine ring is displaced by a sulfur-based nucleophile.

The reaction of a tetrachloropyridine with a methylthiolate source, such as sodium methanethiolate (B1210775) (NaSMe), is a plausible route. The regioselectivity of this substitution is a critical consideration. In pyridine systems, nucleophilic attack is electronically favored at the C2 and C4 positions (ortho and para to the ring nitrogen), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. youtube.com

Therefore, reacting 2,3,4,5-tetrachloropyridine with sodium methanethiolate would be expected to primarily yield substitution at the C2 or C4 positions. The formation of the desired 2,3,4-trichloro-5-(methylsulfanyl)pyridine, where substitution occurs at the C5 position, is less favored electronically and would likely require specific reaction conditions or may be formed as a minor isomer. The use of microwave irradiation has been shown to dramatically decrease reaction times for SNAr reactions on halopyridines with nucleophiles like sodium methanethiolate, offering an efficient method for such transformations. sci-hub.se

Table 3: Microwave-Assisted Nucleophilic Substitution of Halopyridines

| Halopyridine | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Iodopyridine | MeSNa | HMPA | 100°C, 3 min | 2-(Methylsulfanyl)pyridine | 99% | sci-hub.se |

| 2-Chloropyridine | MeSNa | HMPA | 150°C, 10 min | 2-(Methylsulfanyl)pyridine | 92% | sci-hub.se |

This table is interactive. Click on the headers to sort the data.

An alternative strategy for forming the required carbon-sulfur bond is through a sulfenylation reaction. This could involve the creation of a carbanion on the polychlorinated pyridine ring, followed by a reaction with an electrophilic sulfur reagent.

For instance, a highly chlorinated pyridine could be selectively deprotonated or undergo metal-halogen exchange at the C5 position using a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures. The resulting lithiated species could then be quenched with an electrophile such as dimethyl disulfide (CH₃SSCH₃) to introduce the methylsulfanyl group. This approach circumvents the regioselectivity issues of the SNAr reaction by pre-determining the site of functionalization.

Another potential route involves the conversion of a chlorine atom to a different functional group that is more amenable to substitution. For example, conversion to a thiocyanate (B1210189) (-SCN) group, followed by reduction and methylation, could also yield the desired product.

Regioselective Functionalization Approaches

The synthesis of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine presents a significant challenge in regioselectivity. The pyridine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). However, the reactivity of the positions on the ring is not uniform. The positions alpha (C2, C6) and gamma (C4) to the ring nitrogen are electronically activated and thus are the preferred sites for nucleophilic attack. The beta positions (C3, C5) are considerably less reactive.

Therefore, the direct functionalization of a generic trichloropyridine or even a tetrachloropyridine to introduce a methylsulfanyl group specifically at the C-5 position is not straightforward. A successful regioselective approach would likely involve a precursor where the more reactive C2, C4, and C6 positions are already blocked or where the desired C5 position is uniquely activated.

The most logical pathway involves the nucleophilic substitution of a chlorine atom from a suitable precursor, 2,3,4,5-tetrachloropyridine . In this scenario, a nucleophile such as sodium thiomethoxide (CH₃SNa) would be used to displace the chlorine atom at the C-5 position. The success of this reaction hinges on the relative lability of the chlorine atoms at the C-3 and C-5 positions. While both are β-positions, subtle electronic differences influenced by the surrounding chlorine atoms would dictate the final product distribution, which may include the isomeric 2,3,4-trichloro-3-(methylsulfanyl)pyridine. Achieving high regioselectivity for the C-5 product remains a synthetic hurdle that often requires careful optimization.

Multistep Synthetic Routes and Process Optimization

Given the challenges in regioselectivity, the synthesis of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine is best approached through a multi-step sequence that allows for controlled introduction of the required substituents.

Sequential Reaction Pathways

A plausible sequential pathway would commence from a readily available, highly chlorinated pyridine, such as pentachloropyridine. The synthesis would proceed through the formation of a key intermediate, 2,3,4,5-tetrachloropyridine, followed by the introduction of the methylsulfanyl group.

Formation of a Tetrachloropyridine Intermediate : The synthesis would begin with a precursor like pentachloropyridine. Through a selective dechlorination or a series of chlorination/dechlorination steps on a less substituted pyridine, the key intermediate 2,3,4,5-tetrachloropyridine would be formed. The synthesis of this specific isomer is non-trivial, as many dechlorination methods for pentachloropyridine preferentially remove the C4 chlorine to yield 2,3,5,6-tetrachloropyridine. google.comgoogle.com

Nucleophilic Aromatic Substitution (SNAr) : The 2,3,4,5-tetrachloropyridine intermediate is then subjected to a nucleophilic substitution reaction. Treatment with a sulfur nucleophile, typically sodium thiomethoxide or methyl mercaptan in the presence of a base, would displace one of the chlorine atoms. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the SNAr mechanism. The desired product, 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, is formed by the selective substitution at the C-5 position.

One-Pot Synthetic Protocols

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. For complex molecules like 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, a one-pot protocol could theoretically combine the formation of the tetrachloropyridine intermediate and the subsequent thiolation. However, the development of such a process is challenging due to the likely incompatibility of reagents and conditions required for each step. The scientific literature does not currently describe a dedicated one-pot synthesis for this specific target compound.

Optimization of Reaction Conditions and Yields

The yield of the final thiolation step is critically dependent on various reaction parameters. Optimization of these conditions is essential to maximize the formation of the desired C-5 substituted product and minimize potential side products. Key parameters include the nucleophile, solvent, temperature, and reaction time.

A typical optimization study for the conversion of 2,3,4,5-tetrachloropyridine to the final product might explore the following variables:

Nucleophile/Base System : While sodium thiomethoxide is a common reagent, using methyl mercaptan with different bases (e.g., NaH, K₂CO₃, Et₃N) can tune the reactivity and selectivity.

Solvent : Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions.

Temperature : The reaction temperature must be high enough to overcome the activation energy for substitution at the less reactive β-position but low enough to prevent side reactions or decomposition.

The following interactive table illustrates a hypothetical optimization for the final SNAr step.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | DMF | 80 | 12 | 45 |

| 2 | NaH (1.1) | DMF | 100 | 8 | 62 |

| 3 | NaH (1.1) | DMSO | 100 | 8 | 68 |

| 4 | K₂CO₃ (2.0) | DMF | 120 | 24 | 55 |

| 5 | NaH (1.5) | DMSO | 100 | 8 | 65 |

Note: This table is a hypothetical representation of a typical optimization process and the data is not derived from experimental results.

Catalytic Approaches in the Synthesis of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine

Modern synthetic chemistry increasingly relies on catalytic methods to achieve transformations that are difficult under classical conditions.

Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-sulfur bonds. While not explicitly documented for the synthesis of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, this approach is a viable alternative to the traditional SNAr pathway.

A potential catalytic cycle would involve the reaction of the 2,3,4,5-tetrachloropyridine precursor with a sulfur source, such as methyl mercaptan or a corresponding thiolate salt, in the presence of a transition metal catalyst. Palladium and copper complexes are the most common catalysts for C–S coupling reactions. A palladium-catalyzed process, for instance, would typically involve a Pd(0) species, a suitable phosphine (B1218219) ligand to stabilize the catalyst and facilitate the reaction, and a base.

This catalytic approach could offer several advantages over the non-catalytic SNAr reaction, including:

Milder Reaction Conditions : Catalytic reactions often proceed at lower temperatures.

Improved Regioselectivity : The choice of ligand can sometimes influence the position of the substitution, potentially favoring the desired C-5 product over other isomers.

Broader Substrate Scope : Catalytic systems can sometimes tolerate a wider range of functional groups.

Although a powerful strategy, the application of metal-catalyzed C-S bond formation to this specific, highly chlorinated pyridine system would require significant research and development to identify an effective catalyst system and optimize reaction conditions.

Organocatalytic Methods

The application of organocatalysis in the synthesis of polysubstituted pyridines is an area of growing interest, offering an alternative to traditional metal-based catalytic systems. Organocatalysts, which are small organic molecules, can facilitate a wide range of chemical transformations with high efficiency and selectivity, often under mild reaction conditions.

While specific research detailing the organocatalytic synthesis of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine is not extensively documented in publicly available literature, general organocatalytic strategies for the formation of substituted pyridine rings can be considered. These often involve multi-component reactions where acyclic precursors are assembled in a cascade process. For instance, a Hantzsch-type reaction, traditionally catalyzed by ammonia or acetic acid, could be adapted using aminocatalysts to construct the dihydropyridine core, which would then be oxidized and further functionalized.

Potential organocatalytic approaches could hypothetically involve:

Michael Addition Cascades: Utilizing chiral amines or thiourea-based catalysts to control the stereoselective addition of nucleophiles to α,β-unsaturated systems, which could be key intermediates.

Activation of Precursors: Proline and its derivatives are well-known for their ability to catalyze aldol (B89426) and Mannich reactions, which could be employed to build the carbon framework of the pyridine ring from simpler aldehydes and ketones.

However, the synthesis of a molecule with such a dense and specific pattern of halogenation and substitution as 2,3,4-Trichloro-5-(methylsulfanyl)pyridine would present significant challenges in regioselectivity for any de novo ring-forming strategy. It is more likely that functionalization of a pre-existing, highly chlorinated pyridine would be the more viable route, where the role of organocatalysis might be in the introduction of the methylsulfanyl group. For example, an organocatalyst could be used to activate the sulfur nucleophile or the pyridine ring itself towards nucleophilic aromatic substitution (SNA_r_), although such applications remain a developing area of research.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for complex molecules like 2,3,4-Trichloro-5-(methylsulfanyl)pyridine is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key considerations include maximizing the incorporation of all materials used in the process into the final product (atom economy), using safer solvents, and minimizing waste generation.

Atom Economy and Reaction Mass Efficiency Considerations

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. sigmaaldrich.com A high atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, such as in addition and rearrangement reactions. alfa-chemical.com Conversely, substitution and elimination reactions often have poor atom economy due to the generation of stoichiometric byproducts. sigmaaldrich.com

For a hypothetical synthesis of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, the atom economy would be highly dependent on the chosen pathway. A route starting from a less substituted pyridine and involving multiple chlorination and functionalization steps would likely have a lower atom economy. For instance, chlorination reactions often use reagents like chlorine gas or sulfuryl chloride, leading to the formation of HCl or SO₂ and HCl as byproducts, respectively.

Table 1: Hypothetical Atom Economy for a Substitution Step This table is illustrative and based on a hypothetical reaction, as specific synthesis routes are not detailed in the available literature.

| Reactant A | Reactant B | Desired Product | Byproduct | % Atom Economy |

|---|---|---|---|---|

| Pentachloropyridine (C₅Cl₅N) | Sodium methanethiolate (CH₃NaS) | 2,3,4,6-Tetrachloro-5-(methylsulfanyl)pyridine (C₆H₃Cl₄NS) | Sodium Chloride (NaCl) | (Mol. Wt. Product / (Mol. Wt. Reactant A + Mol. Wt. Reactant B)) * 100 |

Reaction Mass Efficiency (RME) provides a more practical measure of the greenness of a reaction by considering the mass of all materials used, including solvents, reagents, and catalysts, in relation to the mass of the final product. A high RME indicates a more efficient and less wasteful process. The synthesis of related compounds, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, has been evaluated using green metrics, highlighting that certain steps, like oxidation with H₂O₂, can be highly atom-economic and solvent-free. orientjchem.org

Solvent Selection and Waste Minimization Strategies

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. google.com Ideal green solvents are non-toxic, biodegradable, and recyclable, with water being a prime example, although its use can be limited by the solubility of organic reactants.

In the synthesis of chlorinated pyridines, solvents like toluene, benzene (B151609), and various chlorinated hydrocarbons are often used. nih.gov While effective for the reactions, these solvents pose environmental and health risks. Green chemistry encourages the substitution of these hazardous solvents with safer alternatives. For example, supercritical fluids like CO₂ or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be explored.

Waste minimization strategies are integral to green synthetic design. This includes:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities can drastically reduce waste. alfa-chemical.com

Solvent Recycling: Implementing processes to recover and reuse solvents can significantly lower the environmental footprint of a synthesis. googleapis.comnih.gov

Waste Treatment: Developing methods to treat unavoidable waste streams to render them less harmful is also a key aspect. For instance, aqueous waste containing pyridine can be treated using methods like advanced oxidation processes or specialized plasma torches to decompose the toxic components. nih.gov

The production of related chlorinated pyridine compounds, such as 2,3-dichloro-5-(trichloromethyl)pyridine, has been noted for its poor atom economy and the generation of large amounts of waste, underscoring the need for greener synthetic alternatives.

Chemical Transformations and Reactivity of 2,3,4 Trichloro 5 Methylsulfanyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine (B92270) rings, particularly those bearing halogen substituents. youtube.com The pyridine nitrogen atom, being electronegative, reduces the electron density of the ring, making it susceptible to attack by nucleophiles. uoanbar.edu.iq This effect is further enhanced by the presence of electron-withdrawing halogen atoms.

Reactivity of Chlorine Atoms Towards Nucleophiles

In polychlorinated pyridines, the positions of the chlorine atoms are crucial in determining their reactivity towards nucleophilic displacement. Generally, chlorine atoms at the 2- and 4-positions are more reactive than those at the 3-position. uoanbar.edu.iqabertay.ac.uk This is because the attack of a nucleophile at the 2- or 4-position generates a negatively charged intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. nih.govyoutube.com

In the case of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, there are chlorine atoms at the 2, 3, and 4-positions. Based on general principles, the chlorine atoms at the 2- and 4-positions are expected to be the most susceptible to nucleophilic attack. The relative reactivity between the 2- and 4-positions can be influenced by steric hindrance and the electronic effects of other substituents on the ring.

Role of the Methylsulfanyl Group as a Substituent in SNAr

Even without oxidation, the methylsulfanyl group can influence the regioselectivity of nucleophilic attack through a combination of steric and electronic effects. Its presence at the 5-position would sterically hinder attack at the adjacent 4-position to some extent.

Regioselectivity and Site-Specificity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on 2,3,4-Trichloro-5-(methylsulfanyl)pyridine will be a result of the interplay between the activating effects of the pyridine nitrogen and the chlorine atoms, and the steric and electronic influence of all substituents.

Attack at C-2: This position is activated by the pyridine nitrogen. The resulting intermediate is stabilized by delocalization of the negative charge onto the nitrogen atom.

Attack at C-4: This position is also activated by the pyridine nitrogen. The intermediate formed from attack at C-4 is similarly stabilized by charge delocalization onto the nitrogen.

Attack at C-3: This position is the least activated towards nucleophilic attack as the negative charge in the intermediate cannot be delocalized onto the pyridine nitrogen.

Therefore, nucleophilic substitution is most likely to occur at either the C-2 or C-4 position. The precise outcome will depend on the nature of the nucleophile and the reaction conditions. For instance, bulkier nucleophiles might preferentially attack the less sterically hindered position. Studies on related 3-substituted 2,6-dichloropyridines have shown that the nature of the 3-substituent can significantly influence the regioselectivity between the 2- and 6-positions. researchgate.net Similarly, the methylsulfanyl group at C-5 and the chlorine at C-3 will modulate the relative reactivity of the C-2 and C-4 positions.

Electrophilic Aromatic Substitution Reactions

Deactivated Pyridine Ring Reactivity

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is significantly intensified in 2,3,4-Trichloro-5-(methylsulfanyl)pyridine by the presence of three strongly electron-withdrawing chlorine atoms. These substituents, along with the pyridine nitrogen, make the aromatic ring extremely electron-deficient and thus highly resistant to attack by electrophiles.

Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is likely to be protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq The positive charge on the nitrogen atom further deactivates the ring towards electrophilic attack. uoanbar.edu.iq Therefore, electrophilic substitution on the pyridine ring of this compound is expected to be very difficult to achieve.

Potential for Electrophilic Attack on the Sulfur Atom

While the pyridine ring is deactivated, the sulfur atom of the methylsulfanyl group possesses lone pairs of electrons and can act as a nucleophilic center. It is therefore susceptible to attack by electrophiles. For instance, the sulfur atom can be oxidized by electrophilic oxidizing agents like hydrogen peroxide or peroxy acids to form the corresponding sulfoxide (B87167) or sulfone. orientjchem.org Alkylation of the sulfur atom with electrophiles such as alkyl halides is also a plausible reaction. These transformations would not be considered electrophilic aromatic substitution on the ring itself, but rather reactions involving a substituent.

Reactions Involving the Methylsulfanyl Group

The sulfur-containing moiety in 2,3,4-Trichloro-5-(methylsulfanyl)pyridine is a primary site for chemical modification, notably through oxidation of the sulfur atom and cleavage of the carbon-sulfur bond.

Oxidation Reactions of the Sulfur Moiety

The methylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties and reactivity of the pyridine ring. The oxidation of similar methylthio-pyridine derivatives suggests that this reaction is feasible. For instance, 2,3-dimethyl-4-(methylthio)pyridine-N-oxide has been successfully oxidized to 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide using 30% hydrogen peroxide at 75°C. orientjchem.org This indicates that the sulfur atom can be readily oxidized even in the presence of other functional groups.

The general oxidation of sulfides to sulfoxides can be achieved under mild, transition-metal-free conditions using reagents like hydrogen peroxide in glacial acetic acid. researchgate.net For a more exhaustive oxidation to the sulfone, stronger oxidizing agents or harsher reaction conditions may be required. The electron-withdrawing nature of the trichlorinated pyridine ring is expected to influence the ease of oxidation of the sulfur atom.

Table 1: Potential Oxidation Products of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine

| Starting Material | Oxidizing Agent (Example) | Product |

| 2,3,4-Trichloro-5-(methylsulfanyl)pyridine | Hydrogen Peroxide | 2,3,4-Trichloro-5-(methylsulfinyl)pyridine |

| 2,3,4-Trichloro-5-(methylsulfanyl)pyridine | Peroxy acids | 2,3,4-Trichloro-5-(methylsulfonyl)pyridine |

Cleavage and Derivatization of the C-S Bond

The carbon-sulfur bond in 2,3,4-Trichloro-5-(methylsulfanyl)pyridine can be cleaved under specific conditions, opening avenues for further functionalization of the pyridine core. Nucleophilic aromatic substitution (SNAr) reactions are a common strategy for displacing substituents on electron-deficient aromatic rings. youtube.comnih.govvaia.comrsc.orgnih.gov Given the presence of three electron-withdrawing chlorine atoms, the pyridine ring is highly activated towards nucleophilic attack. A strong nucleophile could potentially displace the methylsulfanyl group or one of the chlorine atoms. The regioselectivity of such a substitution would depend on the nature of the nucleophile and the reaction conditions.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as quaternization and N-oxidation, although the electron-deficient nature of the trichlorinated ring presents significant challenges.

Quaternization Reactions

The quaternization of the pyridine nitrogen in 2,3,4-Trichloro-5-(methylsulfanyl)pyridine to form a pyridinium salt is expected to be challenging due to the inductive electron-withdrawing effects of the three chlorine atoms, which significantly reduce the nucleophilicity of the nitrogen. wikipedia.org Standard alkylating agents may not be effective. The quaternization of electron-deficient pyridines often requires highly reactive reagents, such as methyl triflate, or the use of microwave assistance to enhance reaction rates. researchgate.netresearchgate.netnih.gov The success of such a reaction would result in the formation of a pyridinium salt, which would further activate the ring towards nucleophilic attack.

N-Oxidation Chemistry

The conversion of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. scripps.edu However, for 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, a key challenge is the selective oxidation of the nitrogen atom in the presence of the easily oxidizable methylsulfanyl group. Peroxy acids, which are often used for N-oxidation, can also oxidize sulfides to sulfoxides and sulfones. researchgate.net

Achieving selective N-oxidation would likely require carefully controlled reaction conditions or the use of specific oxidizing agents that show a preference for nitrogen over sulfur under the given electronic environment. Methods for the selective N-oxidation of heteroarenes in the presence of more reactive amine functionalities have been developed, suggesting that selectivity is attainable through strategic reagent choice and reaction parameter optimization. nih.govnih.gov For example, the oxidation of 2,3-lutidine (B1584814) to its N-oxide can be achieved in high yield using a ruthenium catalyst with molecular oxygen. orientjchem.org

Rearrangement Reactions and Mechanistic Pathways

The structure of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine and its potential oxidized derivatives could allow for intramolecular rearrangement reactions, leading to the formation of new heterocyclic systems.

One such potential transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This rearrangement is known to occur in pyridyl sulfide (B99878) systems. The highly electron-deficient nature of the trichloropyridine ring in the target molecule could facilitate the necessary intramolecular nucleophilic attack, potentially leading to a rearranged product.

Furthermore, if the methylsulfanyl group is first oxidized to a sulfoxide, a wikipedia.orgresearchgate.net-sigmatropic rearrangement could be envisioned. Such rearrangements are known for allylic and benzylic sulfoxides and can lead to the formation of new carbon-carbon or carbon-oxygen bonds. The specific substitution pattern and electronic nature of the 2,3,4-trichloro-5-(methylsulfinyl)pyridine would determine the feasibility and outcome of such a rearrangement. rsc.orgresearchgate.net

Intramolecular Transformations

While specific studies on the intramolecular transformations of 2,3,4-trichloro-5-(methylsulfanyl)pyridine are not extensively documented in publicly available literature, the inherent structure of the molecule suggests potential for cyclization reactions under specific conditions. Intramolecular cyclization could theoretically occur through the interaction of the methylsulfanyl group, or a derivative thereof, with one of the adjacent chloro-substituted positions on the pyridine ring.

For such a transformation to occur, activation of either the methylsulfanyl group or a carbon on the pyridine ring is typically required. For instance, oxidation of the sulfur atom could be a precursor to a Smiles-type rearrangement, a well-known intramolecular nucleophilic aromatic substitution reaction. However, without experimental data, these remain hypothetical pathways.

Exploration of Reaction Intermediates

The chemical reactions of 2,3,4-trichloro-5-(methylsulfanyl)pyridine are expected to proceed through various reactive intermediates. In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the electron-deficient pyridine ring, the formation of a resonance-stabilized intermediate known as a Meisenheimer complex is anticipated. The stability of this intermediate is influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring.

For transformations involving the methylsulfanyl group, such as oxidation, intermediates like the corresponding sulfoxide and sulfone are formed. These intermediates are often stable enough to be isolated but can also be transient species in a multi-step reaction sequence. For example, the oxidation of sulfides to sulfones proceeds via a sulfoxide intermediate.

Functional Group Interconversions on the Pyridine Ring

Functional group interconversions are fundamental in modifying the properties and reactivity of 2,3,4-trichloro-5-(methylsulfanyl)pyridine. Key transformations include the oxidation of the methylsulfanyl group and the substitution of the chloro groups.

The methylsulfanyl group is susceptible to oxidation, a common transformation for thioethers. This reaction typically proceeds in a stepwise manner, first yielding the corresponding methylsulfinyl derivative (a sulfoxide) and, upon further oxidation, the methylsulfonyl derivative (a sulfone). Various oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final product. For instance, mild oxidizing agents may selectively produce the sulfoxide, while stronger agents will lead to the sulfone. The oxidation of the sulfur atom significantly alters the electronic properties of the substituent, making it a strong electron-withdrawing group. This, in turn, can influence the reactivity of the pyridine ring towards nucleophilic attack. A general method for the oxidation of sulfides to sulfones involves the use of hydrogen peroxide. organic-chemistry.orgorientjchem.org

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution. The high degree of chlorination, coupled with the electron-withdrawing effect of the ring nitrogen, activates the ring for such reactions. The positions of the chlorine atoms (2, 3, and 4) offer different reactivities towards nucleophiles, which can sometimes allow for regioselective substitution. In many polychlorinated pyridine systems, the 4-position is particularly activated towards nucleophilic attack. This allows for the introduction of a variety of functional groups, such as amino, alkoxy, and cyano groups, by reacting 2,3,4-trichloro-5-(methylsulfanyl)pyridine with appropriate nucleophiles. The ease of substitution can be influenced by the nature of the nucleophile and the reaction conditions. For example, the reaction of polychlorinated pyridines with amines can lead to the corresponding amino-substituted pyridines. clockss.org

Below is a table summarizing potential functional group interconversions for 2,3,4-trichloro-5-(methylsulfanyl)pyridine based on the reactivity of analogous compounds.

| Starting Functional Group | Reagent/Condition | Product Functional Group | Reaction Type |

| -S-CH₃ (Methylsulfanyl) | Mild Oxidizing Agent (e.g., m-CPBA, 1 equiv.) | -S(O)-CH₃ (Methylsulfinyl) | Oxidation |

| -S-CH₃ (Methylsulfanyl) | Strong Oxidizing Agent (e.g., H₂O₂, excess) | -S(O)₂-CH₃ (Methylsulfonyl) | Oxidation |

| -Cl (Chloro) | Amine (e.g., R-NH₂) | -NHR (Amino) | Nucleophilic Aromatic Substitution |

| -Cl (Chloro) | Alkoxide (e.g., RO⁻) | -OR (Alkoxy) | Nucleophilic Aromatic Substitution |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In the case of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, two distinct signals are anticipated.

The first would be a singlet corresponding to the methyl (-SCH₃) protons. Its chemical shift would likely appear in the range of δ 2.0-3.0 ppm, characteristic of methyl groups attached to a sulfur atom. The second signal would be a singlet arising from the lone proton on the pyridine (B92270) ring (H-6). Due to the electron-withdrawing effects of the adjacent chlorine atoms and the nitrogen atom in the pyridine ring, this proton is expected to be significantly deshielded and appear at a downfield chemical shift, likely in the range of δ 8.0-9.0 ppm. The integration of these signals would correspond to a 3:1 ratio, representing the three methyl protons and the single aromatic proton, respectively.

Table 1: Predicted ¹H NMR Data for 2,3,4-Trichloro-5-(methylsulfanyl)pyridine

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -SCH₃ | 2.0 - 3.0 | Singlet (s) | 3H |

| H-6 | 8.0 - 9.0 | Singlet (s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methylsulfanyl group.

The carbon of the methyl group (-SCH₃) would likely appear at the most upfield position, typically in the range of δ 10-20 ppm. The five carbons of the pyridine ring would exhibit more downfield chemical shifts due to the aromaticity and the presence of electronegative chlorine substituents. The carbons directly bonded to chlorine atoms (C-2, C-3, and C-4) would be significantly deshielded, with their resonances expected between δ 130-160 ppm. The carbon bearing the methylsulfanyl group (C-5) and the carbon with the lone proton (C-6) would also have distinct chemical shifts within the aromatic region, influenced by their respective substituents.

Table 2: Predicted ¹³C NMR Data for 2,3,4-Trichloro-5-(methylsulfanyl)pyridine

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -SCH₃ | 10 - 20 |

| C-5 | 120 - 140 |

| C-6 | 140 - 155 |

| C-2, C-3, C-4 | 130 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR and to establish the complete connectivity of the molecule, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, no cross-peaks would be expected in a COSY spectrum, as there are no adjacent protons to establish scalar coupling. This would further confirm the isolated nature of the H-6 proton and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon. It would also show a cross-peak between the H-6 proton signal and the C-6 carbon signal, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. nih.gov Key expected HMBC correlations for 2,3,4-Trichloro-5-(methylsulfanyl)pyridine would include:

The methyl protons (-SCH₃) showing correlations to the C-5 carbon.

The H-6 proton showing correlations to C-5 and potentially to C-2 and C-4, depending on the coupling constants.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. In this molecule, a NOESY experiment could potentially show a correlation between the methyl protons (-SCH₃) and the H-6 proton, which would provide evidence for their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula. For 2,3,4-Trichloro-5-(methylsulfanyl)pyridine (C₆H₄Cl₃NS), the expected exact mass can be calculated. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with successive peaks separated by two mass units ([M+2]⁺, [M+4]⁺, [M+6]⁺) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these isotopic peaks would be indicative of the presence of three chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The analysis of these fragmentation patterns provides valuable structural information. While specific MS/MS data for 2,3,4-Trichloro-5-(methylsulfanyl)pyridine is unavailable, predictable fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion corresponding to [M-15]⁺.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at [M-35]⁺.

Cleavage of the methylsulfanyl group: This could lead to the formation of a trichloropyridine cation.

Sequential loss of chlorine atoms: Stepwise elimination of the three chlorine atoms could also be observed.

By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

A detailed analysis of the vibrational modes of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine through Infrared (IR) and Raman spectroscopy would provide valuable insights into its molecular structure and the characteristic frequencies of its functional groups. However, no experimental IR or Raman spectra for this compound are currently available in the public domain.

Infrared (IR) Spectroscopy

An experimental IR spectrum would be expected to reveal key vibrational modes. The analysis would focus on identifying characteristic absorption bands for the C-Cl, C-S, C-H (of the methyl group), and pyridine ring vibrations. The precise frequencies of these bands would be influenced by the electronic environment created by the multiple halogen substituents. Without experimental data, a detailed interpretation is not possible.

Raman Spectroscopy

Raman spectroscopy would serve as a complementary technique to IR spectroscopy. It would be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric stretching modes of the pyridine ring and the C-S bond. A comparative analysis of IR and Raman data would allow for a more complete assignment of the fundamental vibrational modes of the molecule.

Electronic Absorption (UV-Visible) Spectroscopy

The electronic transitions and chromophoric properties of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine have not been characterized by UV-Visible spectroscopy in any publicly available literature.

Analysis of Electronic Transitions and Chromophores

A UV-Visible spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring. The positions and intensities of these bands would be dictated by the chromophoric system, which includes the pyridine ring and its substituents. The chlorine atoms and the methylsulfanyl group would act as auxochromes, modifying the absorption maxima and molar absorptivity compared to unsubstituted pyridine.

X-ray Crystallography for Solid-State Molecular Geometry

The definitive three-dimensional structure of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine in the solid state has not been determined, as no X-ray crystallographic data has been reported.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A single-crystal X-ray diffraction analysis would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would offer an unambiguous confirmation of the connectivity and conformation of the compound, revealing details about the planarity of the pyridine ring and the orientation of the methylsulfanyl group. In the absence of such experimental data, a detailed discussion of the molecular geometry is purely speculative.

Elucidation of Molecular Conformation and Crystal Packing

Following extensive searches of chemical and crystallographic databases, no publicly available single-crystal X-ray diffraction data for 2,3,4-trichloro-5-(methylsulfanyl)pyridine was found. As a result, a detailed experimental analysis of its molecular conformation and crystal packing cannot be provided at this time. The elucidation of these structural features would require the successful growth of single crystals of the compound and subsequent analysis by X-ray crystallography.

Such an analysis would be anticipated to reveal key structural parameters, including but not limited to:

Molecular Conformation: The planarity of the pyridine ring, the orientation of the methylsulfanyl group relative to the ring, and key bond lengths and angles.

Crystal Packing: The arrangement of molecules within the crystal lattice and the nature of any intermolecular interactions, such as halogen bonding, hydrogen bonding, or π-stacking, which would govern the supramolecular architecture.

Without experimental data, any discussion of the molecular conformation and crystal packing would be purely theoretical and fall outside the scope of this-data driven article.

Data Tables

As no experimental crystallographic data has been reported, data tables for unit cell parameters, bond lengths, bond angles, and torsion angles for 2,3,4-trichloro-5-(methylsulfanyl)pyridine cannot be generated.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, providing a detailed understanding of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For pyridine (B92270) derivatives, DFT calculations are frequently used to determine electronic properties. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to optimize molecular structures and calculate electronic parameters. mdpi.com These calculations can provide valuable information about the distribution of electron density, molecular orbitals, and electrostatic potential, which are key to understanding the molecule's reactivity.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. These methods are foundational in computational chemistry and provide a benchmark for other computational techniques.

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is a critical step in computational analysis. This is achieved through geometry optimization. scispace.com For a molecule like 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, this process would involve finding the set of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.

Conformational analysis, which is a broader exploration of the different spatial arrangements (conformers) of a molecule and their corresponding energies, is also essential. nih.gov This can be particularly relevant for the methylsulfanyl group, where rotation around the C-S bond could lead to different stable conformers. A potential energy surface (PES) scan can be performed by systematically changing specific dihedral angles to identify the most stable conformation. nih.gov

| Parameter | Hypothetical Optimized Value |

| C2-C3 Bond Length | 1.39 Å |

| C3-C4 Bond Length | 1.38 Å |

| C4-C5 Bond Length | 1.40 Å |

| C5-S Bond Length | 1.77 Å |

| S-CH3 Bond Length | 1.81 Å |

| C2-N1-C6 Bond Angle | 117.0° |

| C3-C4-C5 Bond Angle | 120.0° |

| C4-C5-S Bond Angle | 122.0° |

This table is for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

The spatial distribution of the HOMO and LUMO across the molecule can be used to predict the most likely sites for chemical reactions. nih.gov The regions of the molecule where the HOMO density is highest are indicative of nucleophilic centers, prone to attack by electrophiles. youtube.com Conversely, areas with high LUMO density represent electrophilic centers, which are susceptible to attack by nucleophiles. youtube.com For a substituted pyridine like 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, FMO analysis would help in understanding how the chloro and methylsulfanyl substituents influence the reactivity of the pyridine ring.

The following table outlines the significance of HOMO and LUMO in predicting reactivity.

| Molecular Orbital | Role in Reactivity | Predicted Interaction |

| HOMO | Electron Donating | Site for Electrophilic Attack |

| LUMO | Electron Accepting | Site for Nucleophilic Attack |

Calculation and Prediction of Spectroscopic Parameters

Computational methods can be employed to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model. For instance, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) spectra. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help assign signals in experimental ¹H and ¹³C NMR spectra. scispace.com Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable tools for characterizing new or complex molecules.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation and verification. Typically, this involves geometry optimization of the molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical data table for predicted ¹³C and ¹H NMR chemical shifts would be structured as follows:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | Data not available | - |

| C3 | Data not available | - |

| C4 | Data not available | - |

| C5 | Data not available | - |

| C6 | Data not available | H6: Data not available |

| S-CH₃ | Data not available | S-CH₃: Data not available |

Vibrational Frequency Calculations (IR, Raman)

Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. These calculations are performed on the optimized geometry of the molecule. The output provides the frequencies of the normal modes of vibration and their corresponding intensities. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. umich.eduresearchgate.netscirp.orgnih.govdocumentsdelivered.com

A table summarizing key predicted vibrational frequencies would highlight important stretching and bending modes:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C-H stretch (aromatic) | Data not available | Data not available | Data not available |

| C-H stretch (methyl) | Data not available | Data not available | Data not available |

| C-N stretch (pyridine ring) | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available |

| C-S stretch | Data not available | Data not available | Data not available |

Electronic Transition Energy Calculations (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transition energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations provide information about the wavelength of maximum absorption (λmax), the oscillator strength (f), and the nature of the electronic transitions involved (e.g., n→π, π→π).

A summary of predicted electronic transitions would be presented as follows:

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful asset in elucidating reaction mechanisms, allowing for the study of reaction pathways that may be difficult to observe experimentally. researchgate.net

Potential Energy Surface Scans

Potential energy surface (PES) scans are used to explore the energy changes associated with specific geometric modifications, such as bond rotation or the approach of a reactant. For 2,3,4-Trichloro-5-(methylsulfanyl)pyridine, a PES scan could be used to investigate the rotational barrier of the methylsulfanyl group, providing insight into its conformational preferences.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Interactions

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, both within a molecule and between molecules. researchgate.netmdpi.com This analysis is based on the electron density and its derivatives. The resulting visualization plots highlight regions of stabilizing and destabilizing interactions, which are crucial for understanding crystal packing, solubility, and interactions with biological targets.

Applications in Organic Synthesis As a Synthetic Building Block

Precursor for the Elaboration of Polysubstituted Pyridine (B92270) Derivatives

The generation of polysubstituted pyridines is a significant area of organic synthesis, as these structures are key components of many biologically active compounds. The use of pre-functionalized building blocks that allow for the regioselective introduction of various substituents is a highly efficient strategy.

While specific examples detailing the direct use of 2,3,4-trichloro-5-(methylsulfanyl)pyridine for introducing a wide array of functional groups are not extensively documented in the reviewed literature, the chemistry of related polychlorinated pyridines provides a strong basis for its potential. The chlorine atoms at the C2, C3, and C4 positions can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of oxygen, nitrogen, and sulfur-based nucleophiles. Furthermore, the methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which in turn can modulate the reactivity of the ring and serve as a handle for further functionalization. For instance, related methylthio-pyridine N-oxides have been readily oxidized to the corresponding methanesulfonyl derivatives using reagents like hydrogen peroxide. orientjchem.org

The distinct electronic environments of the chlorine atoms at the C2, C3, and C4 positions of 2,3,4-trichloro-5-(methylsulfanyl)pyridine suggest that regioselective modifications should be feasible. In many pyridine systems, the C2/C6 and C4 positions are the most activated towards nucleophilic attack. The presence of the electron-donating methylsulfanyl group at C5 and the specific arrangement of the three chloro substituents create a unique reactivity profile that could be exploited for sequential substitutions.

Research on other polysubstituted pyridines, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, has demonstrated that different halogen and sulfonyl groups can be selectively targeted in cross-coupling reactions to build up the pyridine core step-by-step. nih.govbohrium.com This principle of chemoselectivity is central to the utility of building blocks like 2,3,4-trichloro-5-(methylsulfanyl)pyridine.

Intermediate in the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems containing a pyridine ring are of immense interest due to their prevalence in natural products and medicinal agents. The synthesis of these scaffolds often relies on the annulation of a pre-existing, functionalized pyridine ring.

The multiple reactive sites on 2,3,4-trichloro-5-(methylsulfanyl)pyridine make it a candidate for annulation reactions, where a new ring is fused onto the pyridine framework. For example, functional groups introduced by displacing the chlorine atoms can participate in subsequent intramolecular cyclization reactions. General strategies for synthesizing fused systems like furo[2,3-b]pyridines often involve the construction of a new ring onto a pre-functionalized pyridine precursor. ias.ac.in While direct examples starting from 2,3,4-trichloro-5-(methylsulfanyl)pyridine are not specified in the available literature, its structure is amenable to such synthetic routes.

The development of synthetic routes to novel nitrogen-containing polycyclic compounds is a continuous goal in organic chemistry. mdpi.com Intermediates that can undergo cyclization to form additional rings are highly valuable. For instance, the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines has been achieved through multi-step sequences involving the modification and cyclization of functionalized pyridine precursors. nih.gov The functional handles on 2,3,4-trichloro-5-(methylsulfanyl)pyridine provide potential entry points for building such complex, nitrogen-rich polycyclic systems.

Role in C-C, C-N, and C-S Bond Formation Strategies

Modern synthetic chemistry heavily relies on catalytic cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The chloro-substituents on the 2,3,4-trichloro-5-(methylsulfanyl)pyridine ring serve as excellent handles for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful methods for forming C-C and C-N bonds, respectively. The chlorine atoms on the pyridine ring can participate as electrophilic partners in these reactions. The different positions of the chlorines may allow for selective or sequential couplings by tuning reaction conditions or catalysts, a strategy demonstrated in the synthesis of other trisubstituted pyridines. nih.gov

The table below summarizes potential bond-forming reactions based on the functional groups present in 2,3,4-trichloro-5-(methylsulfanyl)pyridine, drawing parallels from established reactivity of similar compounds.

| Reaction Type | Functional Group Involved | Potential Reagent/Catalyst | Resulting Bond |

| Suzuki Coupling | C-Cl | Boronic Acids / Pd Catalyst | C-C |

| Buchwald-Hartwig Amination | C-Cl | Amines / Pd Catalyst | C-N |

| Nucleophilic Aromatic Substitution | C-Cl | Alkoxides, Thiolates | C-O, C-S |

| Oxidation | -SMe | Oxidizing Agents (e.g., H₂O₂) | S=O |

Cross-Coupling Reactions at Halogenated Positions

The presence of multiple chlorine atoms on the pyridine ring opens up numerous possibilities for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com The reactivity of the halogenated positions is influenced by the electronic nature of the pyridine ring and the steric environment of each chlorine atom.

In related polychlorinated pyridine systems, such as 2,3,5-trichloropyridine (B95902), regioselective Suzuki-Miyaura cross-coupling has been successfully demonstrated. nih.govresearchgate.net For instance, a palladium acetate-catalyzed, ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids in an aqueous medium selectively yields 3,5-dichloro-2-arylpyridines. nih.gov This selectivity is attributed to the higher reactivity of the C-2 position in the oxidative addition step of the catalytic cycle. nsf.gov It is plausible that 2,3,4-trichloro-5-(methylsulfanyl)pyridine would exhibit similar regioselectivity, with the C-2 or C-4 positions being the most likely sites for initial coupling.

The Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, is another viable transformation. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org Studies on pentachloropyridine (B147404) have shown that multiple Sonogashira reactions can be performed to yield highly alkynylated pyridines, demonstrating the feasibility of coupling at multiple chlorinated positions under the right conditions. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, is also a key strategy for functionalizing aryl halides. wikipedia.orgacsgcipr.orglibretexts.org This reaction is widely used for the synthesis of arylamines from aryl halides and primary or secondary amines. wikipedia.org The development of specialized ligands has expanded the scope of this reaction to include challenging substrates like heteroaryl chlorides. researchgate.netnih.gov Given the presence of three chloro-substituents, 2,3,4-trichloro-5-(methylsulfanyl)pyridine could be sequentially functionalized with different amines to generate a diverse set of aminopyridines.

A representative example of a regioselective Suzuki-Miyaura coupling on a related trichloropyridine is presented in the table below.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 85 |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 82 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 86 |

| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 88 |

| 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 87 |

Utilization of the Methylsulfanyl Group in Linker Chemistry

The methylsulfanyl group (–SCH₃) offers additional synthetic utility beyond being a simple substituent. It can be modified or used as a handle for further functionalization. One key transformation is the oxidation of the sulfide (B99878) to a sulfoxide or sulfone. These oxidized species can act as leaving groups in nucleophilic aromatic substitution reactions, often with different reactivity and selectivity profiles compared to the original halide. For example, a methylsulfinyl group at the 6-position of a pyridine ring has been shown to be displaced by various nucleophiles to create heavily substituted 2-aminopyridines. nih.gov

In the context of linker chemistry, the methylsulfanyl group can be a crucial component. Thioether linkages are common in various chemical probes and drug delivery systems. The sulfur atom can be oxidized to a sulfone, which can in some cases enhance biological activity. wikipedia.orgacs.org Furthermore, thioethers have been employed as temporary deactivating groups in sequential cross-coupling strategies on polyhalogenated heterocycles. nih.gov This approach allows for selective reaction at one halogenated position while the thioether temporarily blocks reactivity at another, which can then be reactivated for a subsequent coupling step. nih.gov This strategy could be highly valuable for the controlled, stepwise functionalization of 2,3,4-trichloro-5-(methylsulfanyl)pyridine.

Derivatization Strategies for Chemical Library Synthesis

The generation of chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid exploration of structure-activity relationships. biomedres.us The multiple reactive sites on 2,3,4-trichloro-5-(methylsulfanyl)pyridine make it an excellent starting point for the creation of diverse compound libraries through parallel synthesis and combinatorial chemistry. nih.govacs.orgbioduro.comenamine.net

Parallel Synthesis Approaches

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. acs.orgbioduro.com Starting with 2,3,4-trichloro-5-(methylsulfanyl)pyridine, a library could be generated by reacting it with a diverse set of building blocks under a single set of robust reaction conditions. For example, a library of aminopyridines could be synthesized by reacting the starting material with a collection of primary and secondary amines via Buchwald-Hartwig amination in a multi-well plate format. Similarly, a library of aryl- or heteroaryl-substituted pyridines could be prepared through Suzuki-Miyaura coupling with a diverse array of boronic acids. organic-chemistry.orgnih.gov The regioselectivity of these reactions would be a key consideration in the design of the library.

A hypothetical parallel synthesis scheme starting from 2,3,4-trichloro-5-(methylsulfanyl)pyridine is outlined below.

| Reaction Type | Diverse Reagent Set | Potential Product Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Di- and tri-chloro-aryl-(methylsulfanyl)pyridines |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Di- and tri-chloro-amino-(methylsulfanyl)pyridines |

| Sonogashira Coupling | Terminal Alkynes | Di- and tri-chloro-alkynyl-(methylsulfanyl)pyridines |

Combinatorial Chemistry Methodologies

Combinatorial chemistry allows for the creation of even larger and more complex libraries by systematically combining a set of building blocks. nih.gov A split-and-pool synthesis strategy could be employed with 2,3,4-trichloro-5-(methylsulfanyl)pyridine as the core scaffold. For instance, the starting material could be subjected to a regioselective Suzuki coupling with a small set of boronic acids. The resulting products could then be pooled and subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination with a diverse set of amines. This would lead to a library of di-substituted pyridines with variations at two positions. Further functionalization of the remaining chloro-substituent or modification of the methylsulfanyl group could add additional layers of diversity. The design of such libraries would benefit from automated synthesis platforms and high-throughput purification techniques. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Sustainable Production

The development of efficient and environmentally benign synthetic routes to 2,3,4-Trichloro-5-(methylsulfanyl)pyridine and its analogs is a primary area for future investigation. Current syntheses of highly substituted pyridines often rely on multi-step procedures with harsh reaction conditions. nih.gov Future research should focus on developing novel, more sustainable methods.

One promising avenue is the exploration of one-pot, multi-component reactions . These reactions, which combine multiple starting materials in a single synthetic operation, offer significant advantages in terms of efficiency and waste reduction. nih.govnih.gov Research could focus on identifying suitable precursors that can assemble the 2,3,4-Trichloro-5-(methylsulfanyl)pyridine core in a convergent manner.

Furthermore, the principles of green chemistry should be integrated into the synthesis of this compound. This includes the use of renewable starting materials, such as glycerol, which has been investigated for the production of pyridines over zeolite catalysts. rsc.org The use of greener solvents and catalysts, and the minimization of energy consumption through methods like microwave-assisted synthesis, are also key areas for development. nih.govmdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions | Increased efficiency, reduced waste, atom economy. | Identification of novel starting materials and catalysts. |

| Catalytic Methods | High selectivity, lower energy consumption, catalyst recyclability. | Development of novel transition metal or organocatalysts. |

| Green Chemistry Approaches | Use of renewable feedstocks, safer reaction conditions, reduced environmental impact. | Application of biocatalysis and alternative energy sources (e.g., microwave, ultrasound). |

Investigation of Advanced Reactivity Patterns